molecular formula C18H12O B12788631 7H-Benz[de]anthracen-7-one, 2-methyl- CAS No. 82-03-1

7H-Benz[de]anthracen-7-one, 2-methyl-

Cat. No.: B12788631
CAS No.: 82-03-1
M. Wt: 244.3 g/mol
InChI Key: KZVJTAYLEAJHMU-UHFFFAOYSA-N
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Description

2-Methylbenzanthrone is an organic compound with the molecular formula C18H12O. It is a derivative of benzanthrone, where a methyl group is substituted at the second position of the benzanthrone structure. This compound is known for its applications in the dye industry and has been studied for its various chemical properties and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzanthrone can be synthesized through several methods. One common method involves the reaction of anthrone with crotonaldehyde in the presence of a condensing agent. The intermediate product formed is then treated with aluminum chloride to yield 2-Methylbenzanthrone .

Industrial Production Methods

In industrial settings, the production of 2-Methylbenzanthrone typically involves the use of anthrone and crotonaldehyde. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzanthrone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Scientific Research Applications

2-Methylbenzanthrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzanthrone involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This interaction can lead to the formation of new chemical bonds and the modification of existing structures. The pathways involved in these reactions include the formation of carbocation intermediates and the stabilization of these intermediates through resonance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbenzanthrone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at the second position influences its electronic structure and makes it a valuable intermediate in various chemical syntheses. Compared to other similar compounds, 2-Methylbenzanthrone exhibits unique reactivity in electrophilic aromatic substitution reactions and has specific applications in the dye and pigment industry .

Properties

CAS No.

82-03-1

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

2-methylbenzo[b]phenalen-7-one

InChI

InChI=1S/C18H12O/c1-11-9-12-5-4-8-15-17(12)16(10-11)13-6-2-3-7-14(13)18(15)19/h2-10H,1H3

InChI Key

KZVJTAYLEAJHMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=C1

Origin of Product

United States

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